Ranacyclin B3
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
AALKGCWTKSIPPKPCSGKR |
Origin of Product |
United States |
Isolation and Purification Methodologies for Ranacyclin B3
Extraction Techniques from Biological Sources
The primary natural source of Ranacyclin B3 and other related antimicrobial peptides is the skin secretions of amphibians, particularly frogs of the Ranidae family. frontiersin.orgimrpress.com The extraction process is a critical first step designed to harvest these peptides from the granular glands within the frog's skin. nih.govspringernature.com
A common and humane method for inducing the release of these secretions involves the administration of norepinephrine, either through injection or by immersing the amphibian in a solution containing the stimulating agent. nih.govspringernature.com This triggers the holocrine secretion process, where the glands release their peptide-rich contents onto the skin's surface. imrpress.com The collected secretions are then typically acidified to maximize the solubilization of low-molecular-weight peptides and inhibit protease activity that could degrade the target compounds. nih.gov
To concentrate the peptide fraction and remove larger proteins and other unwanted materials, the acidified secretion is often passed through a solid-phase extraction cartridge, such as a Sep-Pak C18 cartridge. nih.govspringernature.com This initial purification step yields a salt-free fraction enriched with peptides, ready for more refined separation techniques. nih.gov
Chromatographic Separation Strategies for Peptide Isolation
Following the initial extraction and enrichment, a multi-step chromatographic approach is essential to isolate this compound from the complex mixture of other peptides and biomolecules present in the amphibian skin secretion. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of this purification process. nih.govspringernature.com The peptide-rich extract is injected into an HPLC system equipped with a reverse-phase column, commonly packed with octadecylsilyl-silica (C18). nih.govspringernature.com The separation is based on the hydrophobicity of the peptides. A gradient of increasing organic solvent concentration, such as acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the bound peptides. mdpi.com
The fractions collected from the initial RP-HPLC run are typically screened for antimicrobial activity to identify those containing the peptides of interest. nih.govmdpi.com The active fractions, which would include this compound, are then subjected to further rounds of chromatography to achieve a high degree of purity. nih.govspringernature.com This often involves using different types of reverse-phase columns, such as those with butylsilyl (C4) or diphenylmethylsilyl stationary phases, or employing different gradient conditions to resolve peptides with similar hydrophobicities. nih.govspringernature.com
In some purification schemes, other chromatographic techniques like heparin-affinity HPLC may be employed. nih.gov This method separates peptides based on their affinity for heparin, with elution achieved by applying a salt gradient. nih.gov
Purity Assessment and Characterization of Isolated this compound
Once a peptide is purified to near homogeneity, its purity must be assessed, and its identity confirmed. nih.gov The final fractions from the HPLC purification are analyzed to ensure a single peak, indicating the presence of a single compound.
Mass Spectrometry is a critical tool for characterizing the isolated peptide. nih.govspringernature.com It provides a precise measurement of the molecular weight of this compound. Techniques like ion-spray mass spectrometry can be used for this purpose. nih.gov
Automated Edman Degradation is the classic method for determining the primary structure, or amino acid sequence, of the purified peptide. nih.govspringernature.com This process sequentially removes amino acid residues from the N-terminus of the peptide, which are then identified. This sequential analysis ultimately reveals the complete amino acid sequence of this compound.
The combination of these techniques—chromatographic purity, precise molecular mass, and a definitive amino acid sequence—provides a comprehensive characterization of the isolated this compound, confirming its identity and purity for subsequent studies.
Table 1: Summary of Chromatographic Conditions for Peptide Separation
| Chromatographic Stage | Column Type | Mobile Phase A | Mobile Phase B | Elution Method |
|---|---|---|---|---|
| Initial Purification | Sep-Pak C18 Cartridge | Acidified Aqueous Solution | N/A | Step-wise elution |
| Primary Separation | Reverse-Phase HPLC (C18) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Linear Gradient |
| Secondary Purification | Reverse-Phase HPLC (C4 or Diphenyl) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Optimized Gradient |
| Affinity Chromatography | Heparin-Affinity HPLC | Buffer | Buffer with increasing NaCl | Salt Gradient |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Norepinephrine |
| Acetonitrile |
| Trifluoroacetic Acid (TFA) |
Structural Elucidation Approaches for Ranacyclin B3
Primary Structure Determination of Ranacyclin B3 (e.g., Amino Acid Sequencing)
The primary structure, the linear sequence of amino acids, is the foundational level of a protein's architecture and dictates its higher-order folding and function. savemyexams.combioninja.com.au For this compound, as with other peptides, determining this sequence is the first crucial step in its structural elucidation.
The process typically begins with the isolation and purification of the peptide. Following this, the amino acid composition is determined by hydrolyzing the peptide into its constituent amino acids, which are then identified and quantified.
A key technique for sequencing is Edman degradation , which sequentially removes one amino acid at a time from the amino-terminus (N-terminus) of the peptide. biopharmaspec.com The removed amino acid is then identified, and the process is repeated on the shortened peptide. This method allows for the step-by-step determination of the amino acid sequence. shivajicollege.ac.in
In modern research, mass spectrometry -based methods, such as de novo sequencing, have become powerful tools for primary structure determination. rapidnovor.com This technique involves fragmenting the peptide and analyzing the mass-to-charge ratio of the resulting fragments to deduce the amino acid sequence. rapidnovor.com
For many ranacyclins, the amino acid sequence has also been inferred from the nucleotide sequence of the cDNA encoding the peptide. nih.gov This molecular cloning approach involves identifying the gene responsible for producing the peptide and then translating the genetic code into the corresponding amino acid sequence. nih.gov It has been noted that ranacyclins typically range from 13 to 30 amino acids in length, with many, including those in the Ranacyclin-B series, being composed of 17 amino acid residues. nih.gov
| Method | Description | Relevance to this compound |
| Edman Degradation | A chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide. biopharmaspec.com | A classical and reliable method for determining the N-terminal sequence of purified this compound. rhhz.net |
| Mass Spectrometry | An analytical technique that measures the mass-to-charge ratio of ions. It can be used to determine the molecular weight and sequence of a peptide. rapidnovor.com | Provides rapid and high-throughput analysis of the amino acid sequence and can identify any post-translational modifications. |
| cDNA Sequencing | Involves cloning and sequencing the gene that codes for the peptide, from which the amino acid sequence is deduced. nih.gov | Allows for the determination of the full precursor protein sequence, including signal and pro-peptide regions, in addition to the mature this compound sequence. nih.gov |
Evidence and Confirmation of Cyclic Peptide Architecture
A defining feature of ranacyclins is their cyclic structure. Confirming this architecture is a critical aspect of their structural elucidation. The cyclization is typically formed by a disulfide bond between two cysteine residues within the peptide chain, creating a loop.
Evidence for this cyclic nature comes from several sources:
Mass Spectrometry: A comparison of the measured molecular weight of the native peptide with the theoretical molecular weight of its linear counterpart can indicate the presence of a disulfide bond. The loss of two hydrogen atoms upon the formation of a disulfide bridge results in a corresponding decrease in molecular weight.
Chemical Modification Studies: Treatment of the peptide with reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, will break the disulfide bond. This linearization of the peptide can be confirmed by a change in its chromatographic retention time or a shift in its mass spectrum. Subsequent treatment with alkylating agents, like iodoacetamide, can prevent the disulfide bond from reforming, allowing for the analysis of the linear sequence.
Enzymatic Digestion: The pattern of fragmentation of the cyclic versus the linearized peptide upon digestion with specific proteases will differ, providing further evidence for the presence and location of the disulfide bond.
Ranacyclins are known to possess a highly conserved mutated Bowman–Birk trypsin inhibitory loop (TIL), which is a structural feature often stabilized by disulfide bonds. nih.gov
Conformational Analysis and Secondary Structure Prediction in Solution and Membrane Environments
Understanding how this compound folds in different environments is key to understanding its mechanism of action. The secondary structure refers to the local, repeating structures, such as α-helices and β-sheets, that form within a polypeptide chain. bioninja.com.aucsbsju.edu
In aqueous solution, peptides may adopt a relatively flexible and disordered conformation. However, upon interaction with a membrane, which is their primary site of action, they often undergo a conformational change to a more ordered structure.
Techniques used to study these conformational changes include:
Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the secondary structure of peptides. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide an estimate of the percentage of α-helix, β-sheet, and random coil content in a peptide sample. Studies on other ranacyclins have shown that they can adopt a significant portion of random coil structure even in a membrane environment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed, atom-level information about the three-dimensional structure and dynamics of a peptide in solution or in membrane-mimicking environments like micelles or bicelles.
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated total reflectance (ATR)-FTIR spectroscopy is another powerful technique for studying the secondary structure of membrane-bound peptides. nih.gov It can provide information on the orientation of the peptide with respect to the membrane bilayer. nih.gov
Research on related ranacyclins has indicated that they can insert into the hydrophobic core of membranes. nih.gov This interaction is crucial for their biological activity and is accompanied by specific conformational arrangements.
Advanced Spectroscopic Methods for Structural Characterization in Research Settings
Beyond the foundational techniques, a suite of advanced spectroscopic methods is employed in research settings to gain a more comprehensive understanding of the structure of peptides like this compound.
Two-dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in determining the complete 3D structure of peptides in solution. NOESY, in particular, provides information about the spatial proximity of atoms, which is crucial for calculating the folded structure.
Fluorescence Spectroscopy: The intrinsic fluorescence of aromatic amino acid residues, such as tryptophan and tyrosine, can be used to probe the local environment of these residues. Changes in the fluorescence emission spectrum can indicate whether these residues are exposed to the aqueous solvent or buried within the hydrophobic core of a membrane. Studies on other ranacyclins have utilized tryptophan fluorescence to investigate their binding to membranes. nih.gov
Surface Plasmon Resonance (SPR): This technique is used to study the binding kinetics and affinity of peptides to lipid membranes in real-time. nih.gov It provides quantitative data on the association and dissociation rates of the peptide-membrane interaction. nih.gov
Chemical Synthesis and Analogue Design of Ranacyclin B3
Solid-Phase Peptide Synthesis Strategies for Ranacyclin B3
The primary method for producing this compound and other peptides is Solid-Phase Peptide Synthesis (SPPS). openaccessjournals.combachem.com This technique, pioneered by Bruce Merrifield, offers significant advantages over traditional solution-phase synthesis, including improved speed, efficiency, and the ability to automate the process. biotage.comcsic.es
The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. bachem.com This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away by filtration after each step. biotage.com
The synthesis of a peptide like this compound via SPPS follows a cyclical process: bachem.combeilstein-journals.org
Attachment of the first amino acid: The C-terminal amino acid of the desired peptide sequence is covalently linked to the solid support resin. beilstein-journals.org
Deprotection: The Nα-protecting group of the attached amino acid is removed, typically by treatment with a specific chemical agent, to expose a free amine group for the next coupling reaction. bachem.com
Coupling: The next protected amino acid in the sequence is activated and then added to the reaction vessel, where it forms a peptide bond with the free amine group of the preceding amino acid. beilstein-journals.org
Washing: The solid support is thoroughly washed to remove any unreacted reagents and soluble byproducts. bachem.com
This cycle of deprotection, coupling, and washing is repeated until the entire peptide sequence of this compound is assembled. beilstein-journals.org A key aspect of SPPS is the use of protecting groups for the reactive side chains of the amino acids to prevent unwanted side reactions during the synthesis. biotage.com
Two main strategies are commonly employed in SPPS, primarily differing in the type of Nα-protecting group used:
Boc/Bzl Strategy: This method utilizes a tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF). biotage.com
Fmoc/tBu Strategy: This is currently the more widely used approach. It employs a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is cleaved by a mild base such as piperidine. The side-chain protecting groups are tert-butyl (tBu) based and are removed at the end of the synthesis with TFA. beilstein-journals.org
Once the linear peptide chain of this compound is fully assembled on the solid support, the final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. csic.es This is typically achieved by treating the resin-bound peptide with a strong acid cocktail.
Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS)
| Step | Description |
| Resin Functionalization | The solid support (resin) is prepared with a linker molecule to which the first amino acid will be attached. bachem.com |
| First Amino Acid Attachment | The C-terminal amino acid is coupled to the functionalized resin. |
| Deprotection | The Nα-protecting group of the attached amino acid is removed to allow for the next coupling reaction. bachem.com |
| Amino Acid Coupling | The next protected amino acid in the sequence is activated and coupled to the growing peptide chain. beilstein-journals.org |
| Washing | The resin is washed to remove excess reagents and byproducts. bachem.com |
| Repeat Cycle | The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence. |
| Final Cleavage | The completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed. csic.es |
Cyclization Methodologies for this compound
A defining structural feature of this compound is its cyclic nature. imrpress.com The cyclization of the linear peptide precursor is a critical step in its synthesis and significantly influences its biological activity. This process typically occurs after the linear peptide has been assembled and cleaved from the solid support.
The formation of the cyclic structure is achieved by creating a covalent bond between the N-terminal and C-terminal ends of the peptide or between the side chains of two amino acid residues within the sequence. For this compound, which is a head-to-tail cyclic peptide, the bond is formed between the N-terminal amino group and the C-terminal carboxyl group.
Several methodologies can be employed for peptide cyclization:
Solution-Phase Cyclization: This is the most common approach. The purified linear peptide is dissolved in a suitable organic solvent at high dilution. High dilution conditions are crucial to favor intramolecular cyclization (the desired reaction) over intermolecular polymerization (an unwanted side reaction). A coupling reagent is then added to facilitate the formation of the amide bond.
On-Resin Cyclization: In this strategy, the cyclization is performed while the peptide is still attached to the solid support. This can offer advantages in terms of minimizing intermolecular reactions. The peptide is typically anchored to the resin via a side-chain, leaving the N- and C-termini free to react.
The choice of cyclization strategy and reaction conditions, such as the solvent, temperature, and coupling reagent, can significantly impact the yield and purity of the final cyclic peptide.
Semisynthesis and Enzymatic Synthesis Approaches
While total chemical synthesis via SPPS is the dominant method for producing peptides like this compound, alternative approaches such as semisynthesis and enzymatic synthesis are also being explored.
Semisynthesis involves the chemical modification of a naturally occurring or recombinantly produced peptide fragment. This approach can be advantageous for creating analogues of large or complex peptides where total synthesis may be challenging. For this compound, a fragment of the peptide could potentially be isolated from a natural source or produced via recombinant DNA technology, and then the remaining amino acids could be added chemically, followed by cyclization.
Enzymatic synthesis utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. Under specific conditions, the catalytic activity of these enzymes can be reversed to favor synthesis over hydrolysis. Enzymatic synthesis offers the potential for high specificity and milder reaction conditions compared to chemical methods. However, the development of suitable enzymatic strategies for the synthesis of cyclic peptides like this compound is still an area of active research.
Design Principles for this compound Analogues and Derivatives
The design of analogues and derivatives of this compound is a key strategy for improving its therapeutic potential. imrpress.com The goal is often to enhance its antimicrobial activity, broaden its spectrum of action, increase its stability, or reduce its toxicity. imrpress.comresearchgate.net The design of these analogues is guided by an understanding of the structure-activity relationships of antimicrobial peptides.
Key principles in the design of this compound analogues include:
Modulating Cationicity: The net positive charge of antimicrobial peptides is crucial for their initial interaction with the negatively charged membranes of microorganisms. mdpi.com Increasing the number of cationic residues (such as lysine (B10760008) or arginine) can enhance antimicrobial potency. mdpi.com
Optimizing Hydrophobicity: The hydrophobicity of the peptide influences its ability to insert into and disrupt the microbial membrane. mdpi.com However, excessive hydrophobicity can lead to increased toxicity towards host cells. Therefore, a balance between cationicity and hydrophobicity is essential.
Altering Secondary Structure: While Ranacyclins can adopt a significant portion of random coil structure, their ability to form secondary structures like α-helices or β-sheets upon interacting with membranes is important for their mechanism of action. nih.gov Modifications to the amino acid sequence can be made to stabilize a particular conformation that may be more active.
Amino Acid Substitutions: Replacing specific amino acids can provide insights into their role in activity and can lead to improved analogues. For example, substituting a D-amino acid for an L-amino acid can increase resistance to proteolysis, thereby enhancing the peptide's stability in biological systems.
Modifying the Cyclic Backbone: Altering the size of the cyclic ring or the nature of the cyclization bond can impact the peptide's conformation and, consequently, its biological activity.
By systematically applying these design principles, researchers can create a library of this compound analogues with a range of properties, which can then be screened to identify candidates with improved therapeutic profiles. science.gov
Biological Activities of Ranacyclin B3 in Preclinical Systems
Antimicrobial Spectrum and Potency against Bacterial Pathogens (In Vitro)
Ranacyclin B3 has demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. imrpress.comfrontiersin.orgkarishmakaushiklab.com The potency of its antibacterial action is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide required to inhibit the visible growth of a bacterial strain. idexx.commicrobe-investigations.com
While specific MIC values for this compound against a wide array of bacteria are not extensively detailed in the provided search results, the ranacyclin family, in general, exhibits significant antibacterial properties. nih.gov For instance, a related peptide, Ranacyclin B5, which differs from B3 by only one amino acid, is active against Staphylococcus aureus with an MIC of 5.8 µM. novoprolabs.com Another ranacyclin, Ranacyclin T, has also shown antimicrobial activity. nih.gov The antimicrobial mechanism of these peptides often involves the permeation and disruption of the bacterial cell membrane. imrpress.com
Interactive Table: Antimicrobial Activity of Related Ranacyclin Peptides
| Peptide | Bacterial Strain | MIC (µM) |
|---|---|---|
| Ranacyclin B5 | Staphylococcus aureus | 5.8 novoprolabs.com |
| Ranacyclin T | Escherichia coli | 10 imrpress.com |
Antifungal Activity of this compound (In Vitro)
In addition to its antibacterial properties, this compound exhibits antifungal activity. frontiersin.orgkarishmakaushiklab.com The ranacyclin family of peptides has been shown to be effective against various fungal pathogens. nih.gov For example, Ranacyclin B5 demonstrates activity against Candida albicans with an MIC of 23.1 µM. novoprolabs.com The antifungal action of these peptides is also believed to stem from their ability to disrupt the fungal cell membrane. imrpress.com
Interactive Table: Antifungal Activity of a Related Ranacyclin Peptide
| Peptide | Fungal Strain | MIC (µM) |
|---|
Trypsin-Inhibitory Activity and Protease Modulation by this compound
Certain members of the ranacyclin family have been identified as bi-functional molecules, possessing both antimicrobial and protease-inhibitory activities. novoprolabs.com Specifically, they have been shown to inhibit serine proteases like trypsin. nih.govnih.gov This inhibitory action is attributed to a highly conserved mutated Bowman-Birk trypsin inhibitory loop within their structure. mdpi.com
A novel Bowman-Birk type inhibitor from the same family, ranacyclin-NF, displayed significant trypsin inhibitory activity with an inhibitory constant (Ki) of 447 nM. nih.govnih.gov Structure-activity relationship studies on ranacyclin-NF and its analogues have indicated that amino acid residues outside of the primary trypsin inhibitory loop are crucial for modulating the effectiveness of this inhibition. mdpi.comnih.gov While direct data on the trypsin-inhibitory activity of this compound is not available in the search results, its classification within the ranacyclin family suggests it may also possess this capability. novoprolabs.com
Interactive Table: Trypsin-Inhibitory Activity of a Related Ranacyclin Peptide
| Peptide | Protease | Ki (nM) |
|---|
Modulation of Cellular Processes by this compound (e.g., Membrane Permeation, Cellular Viability)
The primary mechanism by which this compound and related peptides exert their antimicrobial and antifungal effects is through the modulation of cellular processes, most notably by increasing membrane permeation. imrpress.comnih.gov These cationic peptides are electrostatically attracted to the negatively charged outer membranes of bacteria and fungi. imrpress.com Upon binding, they are thought to insert into the lipid bilayer, leading to the formation of pores or other disruptions that compromise the membrane's integrity. nih.govplos.org This disruption of the cell membrane leads to the leakage of essential cellular contents and ultimately, cell death. researchgate.net
The interaction with and permeation of the cell membrane is a key aspect of the biological activity of these peptides. nih.gov Studies on related ranacyclins have shown they can insert into the hydrophobic core of the membrane, presumably forming transmembrane pores. nih.gov Interestingly, some ranacyclins can bind to both negatively charged and zwitterionic (neutral) membranes. nih.gov
While effective against microbial cells, the impact of these peptides on the viability of mammalian cells is an important consideration. Some antimicrobial peptides can exhibit hemolytic activity, meaning they can rupture red blood cells. imrpress.com For example, Ranacyclin T displays significant hemolytic activity at concentrations above its MIC for most tested bacterial strains. imrpress.com Information regarding the specific effects of this compound on the viability of mammalian cells was not found in the provided search results.
Evaluation of this compound in In Vitro Model Systems
The biological activities of this compound and its analogues are evaluated using a variety of in vitro model systems. Antimicrobial and antifungal potency is determined through broth microdilution assays to establish MIC values. elifesciences.orgmdpi.com The ability of these peptides to permeabilize cell membranes is often studied using model lipid vesicles (liposomes) and by monitoring the leakage of fluorescent dyes. plos.orgnih.gov
Furthermore, techniques like circular dichroism and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy can be employed to study the secondary structure of the peptides when they interact with membranes. nih.gov The effect on the viability of both microbial and mammalian cell lines is assessed through various cell viability assays, such as the MTT assay. nih.gov These in vitro models are crucial for characterizing the fundamental biological properties of peptides like this compound before any further preclinical or clinical development.
Molecular and Cellular Mechanisms of Action of Ranacyclin B3
Interaction of Ranacyclin B3 with Biological Membranes
The primary mode of action for the ranacyclin family of peptides, including this compound, is the perturbation and permeabilization of cellular membranes. nih.govbicnirrh.res.in Unlike many common antimicrobial peptides (AMPs) that rely on strong electrostatic attraction to negatively charged bacterial membranes, ranacyclins are distinguished by a mechanism that is heavily dependent on hydrophobic interactions. nih.govnih.gov
Membrane Binding and Insertion Mechanisms
The initial engagement of ranacyclins with a biological membrane is driven predominantly by hydrophobic forces rather than electrostatic attraction. nih.gov This allows these peptides to bind effectively to both zwitterionic membranes (characteristic of eukaryotic cells) and negatively charged membranes (characteristic of bacterial cells). nih.govacs.orgacs.org
The proposed mechanism involves the peptide first approaching and accumulating on the membrane surface. nih.gov Once a critical threshold concentration of the peptide is achieved on the surface, it inserts itself into the hydrophobic core of the lipid bilayer. nih.govnih.gov This insertion is a key step that differentiates ranacyclins from peptides that remain on the membrane surface. acs.org This process is facilitated by the peptide's high hydrophobicity, a common feature among potent frog skin AMPs. imrpress.com
Membrane Permeabilization and Pore Formation Dynamics
Following insertion into the membrane's hydrophobic core, ranacyclins aggregate to form transmembrane pores or channel-like structures. nih.govbicnirrh.res.innih.gov This action disrupts the membrane's integrity, leading to the leakage of essential ions and cellular contents, ultimately causing cell death. ifremer.fr
For many frog skin AMPs, a "toroidal pore" model is suggested, where the peptides and lipid molecules collaborate to form a pore, causing the membrane to bend inward. imrpress.com At lower concentrations, this results in the formation of transient pores that breach the membrane's barrier function. imrpress.com However, if a second, higher threshold concentration is reached, these pores may fuse, leading to a more catastrophic failure and disintegration of the membrane in a process described as being detergent-like. imrpress.com Transmission electron microscopy studies of related ranacyclins have confirmed their ability to form these transmembrane pores without causing damage to the outer bacterial wall, indicating a direct action on the cytoplasmic membrane. nih.govacs.org
Identification of Intracellular or Extracellular Molecular Targets
The primary molecular target for this compound and its family members is the lipid bilayer of the cell membrane itself, which functions as the main extracellular barrier. imrpress.combicnirrh.res.in The entire mechanism of binding, insertion, and pore formation is a direct assault on this structure.
While the membrane is the principal site of action, there is a general acceptance that some antimicrobial peptides, after permeating the membrane, may interact with intracellular targets to disrupt vital cellular processes. imrpress.comelsevier.es For some AMPs, this can include the inhibition of DNA synthesis, protein folding, or enzymatic activity. elsevier.esresearchgate.net However, for the ranacyclin family specifically, the precise nature of any subsequent intracellular activity remains largely uncharacterized. imrpress.com While co-localization of some frog peptides with bacteria inside host cells suggests a direct effect, the specific intracellular targets have not yet been identified. imrpress.com
Influence on Cellular Signaling Pathways
Currently, there is a lack of specific research detailing the influence of this compound or the broader ranacyclin family on cellular signaling pathways. While some peptides derived from frog skin, such as certain temporins, have been shown to modulate host cell processes like the epidermal growth factor receptor (EGFR) signaling pathway to promote wound healing, similar effects have not been documented for ranacyclins. imrpress.com The investigation into how ranacyclins might interact with or modulate host or microbial signaling cascades remains an area for future research.
Correlation between this compound Structure and Mechanistic Pathway
The unique mechanism of action of ranacyclins is intrinsically linked to their distinct structural features. nih.govnih.gov These peptides are part of a family characterized by a cyclic structure, which includes a C-terminal loop formed by an intramolecular disulfide bridge, often referred to as a "Rana box". nih.govmdpi.com
A key differentiating feature of ranacyclins is their secondary structure upon membrane interaction. Unlike many AMPs that form well-defined amphipathic alpha-helices, ranacyclins adopt a structure that contains a significant portion of random coil. nih.govbicnirrh.res.innih.gov For instance, studies on Ranacyclin T and E showed they adopt 50% and 70% random coil structure in the membrane, respectively. nih.govacs.org This indicates that a highly ordered secondary structure is not an absolute requirement for their ability to permeate membranes and exert antimicrobial activity. nih.gov
Table 1: Summary of Ranacyclin Family Mechanistic Properties
| Feature | Description | Supporting Evidence |
|---|---|---|
| Primary Target | Cell Membrane Lipid Bilayer imrpress.combicnirrh.res.in | Direct observation of membrane permeabilization and pore formation. nih.gov |
| Binding Driver | Hydrophobic Interaction nih.gov | Binds to both zwitterionic and negatively charged membranes. nih.govacs.org |
| Insertion | Inserts into the hydrophobic core of the bilayer. nih.govnih.gov | Requires a threshold peptide concentration. nih.gov |
| Permeabilization | Forms transmembrane pores/channels. nih.govbicnirrh.res.innih.gov | Toroidal pore model proposed; can lead to detergent-like disruption. imrpress.com |
| Secondary Structure | Predominantly Random Coil in Membrane nih.govnih.gov | Spectroscopic data shows 50-70% random coil for Ranacyclins T & E. nih.govacs.org |
| Key Structural Motif | Cyclic "Rana box" via disulfide bridge. nih.gov | Conserved feature in antimicrobial peptides from Rana species. nih.gov |
Structure Activity Relationship Sar Studies of Ranacyclin B3 and Its Analogues
Impact of Amino Acid Substitutions on Biological Activity
The substitution of specific amino acid residues within the ranacyclin framework can dramatically alter biological activity. This is a key strategy for probing the function of different parts of the peptide and for optimizing its potency and selectivity. mdpi.comresearchgate.net
Research on ranacyclin-NF (RNF), a Bowman-Birk type protease inhibitor with significant sequence similarity to other ranacyclins, provides a clear example of how amino acid changes affect function. nih.govnih.gov RNF itself displays a trypsin inhibitory constant (Ki) of 447 nM. nih.gov To investigate the SAR, two analogues, ranacyclin-NF1 (RNF1) and ranacyclin-NF3L (RNF3L), were designed and synthesized. nih.gov
Ranacyclin-NF1 (RNF1) : This analogue was designed with certain features based on related inhibitors. Its trypsin inhibitory activity was found to be lower than that of the parent molecule, with a Ki of 1.3 µM. nih.gov
Ranacyclin-NF3L (RNF3L) : This analogue showed the most potent trypsin inhibitory activity of the three, with a Ki of 0.201 µM. nih.gov
These findings demonstrate that residues located outside of the primary trypsin inhibitory loop can significantly influence the efficacy of trypsin inhibition. nih.govnih.gov The variations in inhibitory constants among RNF and its analogues underscore the sensitivity of the peptide's activity to subtle changes in its amino acid sequence. nih.gov
Further comparisons with other ranacyclin analogues show a wide range of inhibitory activities. For instance, the trypsin-inhibitory abilities of Ranacyclin B3 and -B5 were reported to have a Ki in the order of 10⁻⁸ M, indicating very high potency. rhhz.net In contrast, other analogues like Ranacyclin-B-RN1 and -B-LK1 have a Ki in the order of 10⁻⁶ M, while Ranacyclin-B-AL1 exhibits weak activity with a Ki of 10⁻⁴ M. rhhz.net
| Compound | Key Features/Modifications | Trypsin Inhibitory Activity (Ki) | Tryptase Inhibitory Activity |
|---|---|---|---|
| Ranacyclin-NF (RNF) | Parent Peptide | 0.447 µM | Similar to analogues |
| Ranacyclin-NF1 (RNF1) | Analogue Design 1 | 1.3 µM | Similar to analogues |
| Ranacyclin-NF3L (RNF3L) | Analogue Design 2 | 0.201 µM | Similar to analogues |
| This compound | Natural Analogue | ~10-8 M | Not Reported |
| Ranacyclin-B-AL1 | Analogue | ~10-4 M | Not Reported |
Effects of Cyclic Structure Modifications on Biological Efficacy
The cyclic nature of ranacyclins is a defining structural feature that is critical for their biological function. nih.govcapes.gov.br These peptides typically consist of a 17-residue loop, which is homologous to that found in other related peptides like pLR from the frog Rana pipiens. nih.govcapes.gov.br This cyclic constraint imposes a specific conformation on the peptide backbone, which is essential for its interaction with biological targets. rsc.org
Studies on ranacyclins E and T revealed that despite high structural similarity and a shared cyclic framework, they exhibit different spectrums of antimicrobial activity. nih.govcapes.gov.br This suggests that while the cyclic structure is fundamental, the specific amino acids within that loop dictate target specificity. nih.gov The cyclic structure facilitates the peptide's ability to insert into the hydrophobic core of cell membranes, a key step in their antimicrobial mode of action. nih.govcapes.gov.br It is presumed that they form transmembrane pores, leading to cell disruption. nih.gov
Modifying the macrocycle, for instance by altering the ring size or the atoms involved in the cyclization, would likely have a profound impact on the peptide's conformational stability and, consequently, its biological efficacy. rsc.org While specific studies detailing the modification of the cyclic structure of this compound are not widely available, research on other cyclic peptidomimetics shows that such changes can fine-tune activity and toxicity. uit.no The rigidity conferred by the cyclic structure is a crucial parameter in the design of peptide-based therapeutics. rsc.org
Influence of Stereochemical Features on this compound Function
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules like peptides. mdpi.comnih.gov Natural peptides are typically composed of L-amino acids, and this specific chirality is often essential for their recognition by and interaction with biological targets such as enzymes and receptors. mdpi.com
For peptide-based compounds, stereochemistry can influence several factors:
Target Binding : The precise spatial orientation of amino acid side chains is often critical for fitting into the binding site of a target protein. An unnatural stereoisomer (e.g., containing D-amino acids) may not bind effectively. mdpi.com
Transport and Uptake : Cellular uptake mechanisms can be stereoselective. For example, transport systems for L-amino acids may not recognize peptides containing D-isomers, leading to significant differences in bioavailability and activity. mdpi.comnih.gov
While specific studies on the stereochemical variants of this compound were not found, research on other natural compounds highlights its importance. For instance, only the natural (5S, αS) isomers of 3-Br-acivicin showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism was responsible for the enhanced biological function. mdpi.comnih.gov Therefore, it is highly probable that the specific stereochemistry of this compound is a critical determinant of its function, and any alterations to its chiral centers would likely lead to a significant loss of biological activity.
Computational Modeling for SAR Analysis and Predictive Design
Computational modeling has become an indispensable tool in modern drug discovery and SAR studies. mdpi.com For peptides like this compound, molecular modeling techniques can provide profound insights into the structural basis of their activity and guide the design of new analogues with improved properties. nih.govscielo.org.co
Key applications of computational modeling in the SAR analysis of ranacyclins include:
Homology Modeling : Building 3D models of ranacyclin analogues based on the known structures of related peptides or proteins.
Molecular Docking : Simulating the interaction between a ranacyclin analogue and its target protein (e.g., trypsin). This can help predict the binding affinity and identify key interacting residues, explaining why certain amino acid substitutions increase or decrease activity. scielo.org.co
Molecular Dynamics (MD) Simulations : Simulating the dynamic behavior of the peptide in a biological environment, such as a cell membrane. This can be used to model the process of pore formation by antimicrobial ranacyclins and understand how structural changes affect this process. rsc.org
Predictive Design : Using the insights gained from modeling, new analogues can be designed in silico with desired properties, such as enhanced potency or selectivity. These designed peptides can then be synthesized and tested, accelerating the optimization process. nih.gov
For example, the design of ranacyclin-NF analogues was based on features of other known inhibitors, a process that relies on sequence and structural comparisons that are often aided by computational tools. nih.govnih.gov Molecular modeling can shed light on the structural requirements for efficient interaction with a target, leading to a more rational approach to peptide engineering. mdpi.comnih.gov
Preclinical Assessment of Ranacyclin B3 in Animal Models
Efficacy Evaluation of Ranacyclin B3 in In Vivo Infection Models (Non-Human)
There is a notable lack of specific data from in vivo infection models evaluating the efficacy of this compound. While in vitro studies have demonstrated its activity against certain pathogens, translation of these findings into live animal models has not been detailed in accessible research. Studies on other peptides from Odorrana grahami and the broader ranacyclin family have shown efficacy in models such as murine wound infections, but direct evidence for this compound remains to be published.
Pharmacodynamic Studies in Preclinical Model Systems
Detailed pharmacodynamic (PD) studies of this compound in preclinical model systems are not currently available in the scientific literature. Pharmacodynamics, the study of the biochemical and physiological effects of drugs on the body, is essential for determining the dose-response relationship and the time course of drug action. Without such studies, the concentration of this compound required at the site of infection to achieve a therapeutic effect in a living organism is unknown.
Investigation of In Vivo Target Engagement
Investigations into the in vivo target engagement of this compound have not been reported. Target engagement studies are critical to confirm that a compound interacts with its intended molecular target within a living organism. While the presumed mechanism of action for antimicrobial peptides like this compound involves disruption of microbial cell membranes, in vivo confirmation and elucidation of specific molecular interactions are necessary to fully understand its therapeutic potential and potential off-target effects.
Due to the absence of specific preclinical data for this compound in the aforementioned areas, data tables and detailed research findings as requested cannot be generated at this time. Further research is required to establish the in vivo efficacy, pharmacodynamics, and target engagement of this compound.
Advanced Analytical and Biophysical Methodologies for Ranacyclin B3 Research
Quantitative Analysis of Ranacyclin B3 in Complex Biological Matrices (Research Context)
The primary biological matrix from which this compound and related peptides are studied is amphibian skin secretion. nih.govmdpi.com Quantitative analysis in such complex mixtures presents significant challenges due to the presence of numerous endogenous peptides and other molecules. nih.gov Modern peptidomic workflows are employed to overcome these hurdles, providing comprehensive identification and quantification of peptides like this compound. researchgate.net
A typical research approach involves the initial collection of skin secretions, followed by separation and analysis. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard method for separating the peptide components within the crude secretion. researchgate.net Following separation, quantification is often achieved using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and specificity, allowing for the detection and measurement of low-abundance peptides in complex biological samples. nih.gov The generation of calibration curves with synthetic peptide standards is essential for accurate quantification. nih.gov
Table 1: Methodologies for Quantitative Analysis of this compound
| Technique | Purpose in this compound Research | Key Advantages |
|---|---|---|
| Reversed-Phase HPLC | Separation and purification of this compound from complex biological matrices (e.g., frog skin secretion). researchgate.net | High resolution, well-established for peptide analysis. |
| LC-MS/MS | Sensitive and specific quantification of this compound in prepared samples. nih.gov | Standard for biomolecule quantification; provides mass confirmation. |
Application of Mass Spectrometry for Peptide Characterization and Interactions
Mass spectrometry (MS) is an indispensable tool in the research of this compound, used from initial discovery to detailed structural confirmation. nih.gov Following the purification of the peptide from natural sources or after its chemical synthesis, its identity and structural integrity must be rigorously confirmed. nih.gov
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is commonly used to determine the precise molecular weight of the purified or synthesized peptide, confirming that the correct amino acid sequence has been assembled. nih.govresearchgate.net For more detailed structural characterization, tandem mass spectrometry (MS/MS) is employed. This technique involves the fragmentation of the parent peptide ion to produce a spectrum of fragment ions. Analysis of this fragmentation pattern allows for the verification of the amino acid sequence. spectroscopyonline.compreprints.org
Beyond primary structure confirmation, MS can be integrated with other techniques, such as photocrosslinking, to identify potential protein targets or interaction partners of this compound within a cell. frontiersin.org
Table 2: Representative Mass Spectrometry Data for Peptide Characterization
| Analysis Type | Information Obtained | Example Data for a Hypothetical Peptide |
|---|---|---|
| MALDI-TOF MS | Precise molecular mass of the intact peptide. nih.gov | [M+H]⁺ ion observed at m/z 1850.9 |
| MS/MS Fragmentation | Amino acid sequence verification. preprints.org | Series of b- and y-ions confirming the peptide backbone sequence. |
Biophysical Techniques for Studying this compound-Membrane Interactions
Understanding how this compound interacts with and disrupts bacterial cell membranes is central to deciphering its antimicrobial mechanism. Several biophysical techniques are applied to model membrane systems to probe these interactions in detail. nih.govconicet.gov.ar
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique used to analyze molecular interactions. cytivalifesciences.comjacksonimmuno.com In the context of ranacyclin research, SPR is used to measure the binding kinetics and affinity of the peptide to lipid bilayers that mimic bacterial or host cell membranes. Studies on related ranacyclins have utilized SPR (using BIAcore biosensors) to demonstrate that these peptides bind to both negatively charged (bacterial mimic) and zwitterionic (mammalian mimic) membranes. nih.gov The data also reveal that the peptides insert into the hydrophobic core of the membrane. nih.gov
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to monitor changes in the local environment of a molecule. horiba.com Many peptides, including some ranacyclins, contain intrinsic fluorescent amino acids like tryptophan. The fluorescence emission of tryptophan is highly sensitive to its environment. When a ranacyclin peptide partitions from an aqueous solution into the hydrophobic interior of a lipid bilayer, a shift in its tryptophan fluorescence spectrum can be observed. This provides information on the extent and kinetics of membrane binding and insertion. nih.govhalric.eu
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful method for analyzing the secondary structure of peptides and proteins. creative-proteomics.comuconn.edu The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com By analyzing the CD spectrum of this compound in different environments (e.g., in aqueous buffer versus in the presence of membrane-mimicking micelles or lipid vesicles), researchers can determine how its conformation changes upon membrane interaction. Studies on ranacyclins E and T have shown that they adopt a significant portion of a random coil structure even when bound to membranes, a feature that distinguishes them from many other AMPs that form well-defined helices or sheets. nih.gov
Table 3: Secondary Structure Analysis of Ranacyclins by CD Spectroscopy
| Environment | Dominant Secondary Structure | Key Finding |
|---|---|---|
| Aqueous Buffer (ddH₂O) | Likely unstructured/random coil. nih.gov | Provides a baseline conformation before membrane interaction. |
| Membrane-Mimetic (SDS micelles) | Increased proportion of ordered structure. nih.gov | Indicates a conformational change is induced by the membrane environment. |
Advanced Microscopy Techniques for Visualizing Cellular Effects
While biophysical techniques provide molecular-level detail on peptide-membrane interactions, advanced microscopy allows for the direct visualization of the peptide's effects on whole bacterial cells. 3dmm2o.demdpi.com
Transmission Electron Microscopy (TEM)
TEM is a high-resolution imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. nanoscience.comwikipedia.org It can visualize subcellular structures with incredible detail. In research on the ranacyclin family, TEM has been used to observe the morphological changes in bacteria after treatment with the peptides. Crucially, TEM studies on related ranacyclins revealed that the peptides appear to form transmembrane pores, leading to the disruption of the cytoplasmic membrane, but do so without causing significant damage to the outer bacterial cell wall. nih.gov This provides direct visual evidence for a pore-forming mechanism of action.
Future Research Directions and Translational Perspectives for Ranacyclin B3
Exploration of Additional Biological Activities and Therapeutic Potential (Preclinical Focus)
While initial studies have highlighted the antimicrobial and antifungal properties of ranacyclins, the full therapeutic spectrum of Ranacyclin B3 remains to be explored. nih.gov Future preclinical research should focus on a broader range of biological activities. Given that other ranacyclins have shown immunomodulatory and anti-cancer properties, it is plausible that this compound or its analogues could possess similar activities. semanticscholar.org
Preclinical investigations could include:
Anti-inflammatory and Immunomodulatory Effects: Evaluating the potential of this compound to modulate inflammatory pathways and immune responses. This could be relevant for autoimmune diseases and chronic inflammatory conditions.
Anticancer Activity: Screening this compound against various cancer cell lines to determine its cytotoxic and anti-proliferative effects. semanticscholar.org Mechanistic studies would be essential to understand its mode of action.
Antiviral Potential: Assessing the efficacy of this compound against a panel of viruses, an area where many amphibian-derived peptides have shown promise. researchgate.net
Wound Healing Properties: Investigating the ability of this compound to promote tissue regeneration and wound closure, a property observed in other frog skin peptides. researchgate.net
Development of Novel this compound Delivery Systems (Research & Preclinical)
A significant hurdle for peptide-based therapeutics is their delivery to the target site. nih.govethz.ch Peptides like this compound are susceptible to degradation by proteases and have poor membrane permeability. nih.gov The development of novel delivery systems is therefore paramount for its clinical translation.
Future research in this area should explore:
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can protect it from degradation, improve its pharmacokinetic profile, and enable targeted delivery. dovepress.comnih.gov Various nanoparticle platforms, such as liposomes, polymeric nanoparticles, and gold nanoparticles, could be investigated. dovepress.com
Peptide-drug conjugates: Conjugating this compound to targeting moieties, such as antibodies or specific ligands, can enhance its delivery to diseased cells or tissues, thereby increasing efficacy and reducing off-target effects. nih.govnih.gov
Hydrogel formulations: For topical or localized delivery, incorporating this compound into hydrogels can provide sustained release and maintain high local concentrations of the peptide.
Permeation enhancers: For oral delivery, the use of permeation enhancers could improve the absorption of this compound across the intestinal epithelium. biochempeg.com
Biosynthetic Pathway Elucidation and Engineering for this compound Analogues
This compound is a non-ribosomally synthesized peptide (NRP). wikipedia.orguzh.ch Understanding its biosynthetic pathway is crucial for producing novel analogues with improved properties. Non-ribosomal peptide synthetases (NRPSs), the enzymes responsible for NRP synthesis, are modular and can be engineered to create new peptide structures. wikipedia.orgrsc.org
Key research efforts should be directed towards:
Identification and characterization of the NRPS gene cluster: Identifying the genes encoding the NRPS machinery responsible for this compound synthesis will be the first step.
Domain swapping and module engineering: By exchanging domains or entire modules within the NRPS, it is possible to incorporate different amino acids into the ranacyclin scaffold, leading to a diverse library of analogues. bohrium.comrsc.org
Precursor-directed biosynthesis and mutasynthesis: Feeding modified amino acid precursors to the producing organism or to engineered strains can lead to the incorporation of these precursors into the final peptide structure. rsc.org
Combinatorial biosynthesis: Combining biosynthetic enzymes from different pathways can generate entirely new-to-nature peptide structures with potentially novel activities. portlandpress.com
Integration of Omics Technologies in this compound Research
The application of "omics" technologies can significantly accelerate the discovery and development of this compound and its analogues. nih.govijpsr.com These high-throughput approaches provide a holistic view of the biological system and can guide research in a more targeted manner.
The integration of omics can be applied as follows:
Genomics and Transcriptomics: Genome mining can identify the biosynthetic gene clusters for ranacyclins and other novel peptides. nih.gov Transcriptomics can reveal the regulatory networks controlling the expression of these genes. nih.gov
Proteomics: This can be used to identify the protein targets of this compound, providing insights into its mechanism of action. nih.gov
Metabolomics: Analyzing the metabolic profile of cells or organisms treated with this compound can help to understand its downstream effects and identify potential biomarkers of response. nih.gov
Multi-omics approaches: Integrating data from different omics platforms can provide a comprehensive understanding of the biological effects of this compound and facilitate the identification of new therapeutic applications. uic.eduomicstutorials.com
Addressing Challenges in Peptide-Based Research and Development
The development of peptide-based drugs like this compound is not without its challenges. researchgate.netnih.gov Addressing these hurdles is essential for successful clinical translation.
Major challenges and potential solutions include:
Proteolytic Instability: The susceptibility of peptides to degradation by proteases limits their in vivo half-life. nih.govnih.gov Strategies to overcome this include the incorporation of unnatural amino acids, cyclization, and the use of protease inhibitors. drugdiscoverytrends.com
Low Cell Permeability: The poor ability of many peptides to cross cell membranes is a significant barrier to targeting intracellular molecules. nih.gov The use of cell-penetrating peptides (CPPs) or the development of cyclic CPPs can enhance intracellular delivery. acs.org
Rapid Renal Clearance: Peptides are often rapidly cleared from the body by the kidneys, leading to a short duration of action. nih.gov Modifications such as PEGylation or fusion to larger proteins can increase the hydrodynamic radius and reduce renal clearance.
Cost of Manufacturing: The chemical synthesis of complex peptides can be expensive. nih.gov The development of efficient and scalable biosynthetic production methods, as described in section 10.3, will be crucial for commercial viability. drugdiscoverytrends.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
